molecular formula C21H24N2O2 B5454895 1-acetyl-N-(2-benzylphenyl)piperidine-4-carboxamide

1-acetyl-N-(2-benzylphenyl)piperidine-4-carboxamide

Cat. No.: B5454895
M. Wt: 336.4 g/mol
InChI Key: WLLLRAPZQHFKQI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-acetyl-N-(2-benzylphenyl)piperidine-4-carboxamide involves several steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the nitrogen atom into the ring structure.

    Acylation Reactions: Addition of the acetyl group to the nitrogen atom.

    Benzylation Reactions: Introduction of the benzyl group to the phenyl ring.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-acetyl-N-(2-benzylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-acetyl-N-(2-benzylphenyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-benzylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-acetyl-N-(2-benzylphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

  • 1-acetyl-N-(2-phenylphenyl)piperidine-4-carboxamide
  • **1-acetyl-N-(2-methylphenyl)piperidine-4-carboxamide

Properties

IUPAC Name

1-acetyl-N-(2-benzylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(24)23-13-11-18(12-14-23)21(25)22-20-10-6-5-9-19(20)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLLRAPZQHFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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